Benzyl butyrate
Description
Significance and Research Context of Benzyl (B1604629) Butyrate (B1204436)
The primary significance of benzyl butyrate in the research context stems from its organoleptic properties. Its pleasant, sweet scent, often likened to plum or pear, makes it a valuable component in the food and fragrance industries. chemicalbook.comchemimpex.com Consequently, much research is dedicated to its application as a flavoring agent in food and beverages and as a fragrance ingredient in cosmetics and personal care products. ontosight.aijustdial.comchemimpex.com
Beyond its sensory attributes, this compound serves as a notable intermediate in organic synthesis. justdial.comchemimpex.com Researchers investigate its chemical reactivity to create more complex molecular structures. justdial.com The compound is also found naturally in various plants, including papaya, vanilla, and black tea, which adds a layer of interest for natural product chemists. bdmaee.netnih.gov The fundamental physicochemical properties of this compound are well-documented and provide a foundation for its study and application across various research fields.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₂ | chemicalbook.comchemimpex.com |
| Molecular Weight | 178.23 g/mol | ontosight.aichemicalbook.comchemimpex.com |
| Appearance | Colorless liquid | ontosight.aibdmaee.netchemimpex.com |
| Odor | Fruity-floral, plum-like | chemicalbook.combdmaee.net |
| Boiling Point | 238 - 240 °C | chemicalbook.comchemimpex.comnih.gov |
| Density | ~1.009 g/mL at 25 °C | chemicalbook.comnih.gov |
| Refractive Index | ~1.494 at 20 °C | chemicalbook.comchemimpex.com |
| Solubility | Insoluble in water; soluble in alcohol and oils | chemicalbook.comnih.gov |
Interdisciplinary Perspectives in this compound Studies
The study of this compound is not confined to a single discipline; rather, it is approached from various scientific perspectives, each highlighting different facets of the compound's nature and utility.
Food Science and Cosmetics: In these fields, research focuses on the sensory impact of this compound. It is widely utilized for its ability to impart sweet and fruity notes to products such as candies, baked goods, beverages, perfumes, and other personal care items. justdial.comchemimpex.com
Entomology and Forensic Science: this compound is studied as a cadaveric volatile organic compound (VOC). Research has shown that it is an electroantennographically-active compound for the hide beetle, Dermestes maculatus. researchgate.net Studies using piglet carcasses demonstrated that freshly emerged male beetles were attracted to the odor of the post-bloating stage of decomposition, with statistical analysis revealing a higher relative proportion of this compound in this stage compared to others. researchgate.netscispace.com This finding suggests that the compound plays a role in the attraction of these insects to carrion and underlines its potential application in forensic entomology for estimating the post-mortem interval. researchgate.net In contrast, other studies found that this compound did not attract the carrion beetle Necrodes littoralis, indicating species-specific responses to decomposition volatiles. biorxiv.orgbiorxiv.org
Biotechnology and Chemical Engineering: A significant area of research is the optimization of this compound synthesis. Traditional methods involve the direct esterification of benzyl alcohol and butyric acid, often using a strong acid catalyst like sulfuric acid. bdmaee.netgoogle.com To align with principles of green chemistry, modern research explores alternative synthesis routes. One prominent area is the use of enzymes, particularly lipases, as biocatalysts. researchgate.netresearchgate.net Studies have successfully synthesized this compound in a solvent-free system using immobilized lipases such as Novozym 435, achieving high conversion rates. researchgate.netresearchgate.net This biotechnological approach is of interest for producing "natural" flavor and fragrance compounds. rsc.org Other research has investigated solid-liquid phase transfer catalysis (PTC) for the substitution reaction of benzyl chloride and sodium butyrate, demonstrating another pathway for its synthesis. researchgate.net
| Synthesis Method | Key Reagents/Catalyst | Noteworthy Finding | Reference |
|---|---|---|---|
| Conventional Esterification | Benzyl alcohol, Butyric acid, Sulfuric acid | A traditional method for chemical synthesis. | bdmaee.netgoogle.com |
| Enzymatic Esterification (Biocatalysis) | Benzyl alcohol, Butyric acid, Novozym 435 (immobilized lipase) | Achieved 80% conversion in a solvent-free system, showcasing a green chemistry approach. Butyric acid was noted to act as an enzyme deactivator. | researchgate.netresearchgate.net |
| Phase Transfer Catalysis (PTC) | Benzyl chloride, Sodium butyrate, Tetrabutyl ammonium (B1175870) bromide (catalyst) | Kinetic studies performed by varying process variables to optimize the reaction under solid-liquid phase conditions. | researchgate.net |
| Enzymatic Esterification (Optimization) | Benzyl alcohol, Butyric acid, Eversa Transform 2.0 | Successfully obtained a 96.2% conversion rate after optimizing reaction parameters. | rsc.org |
Pharmacology and Biochemistry: In these fields, preliminary research has explored the potential of this compound beyond its traditional uses. Studies have investigated its role as a potential prodrug or component in drug delivery systems, leveraging its lipophilic nature. ontosight.ai Additionally, some laboratory studies have found that this compound, among other butyrate derivatives, can be a potent inducer of the host defense peptide LL-37, suggesting a potential role in modulating innate immunity. researchgate.net
Historical Development of Academic Inquiry into this compound
The academic investigation of this compound is rooted in the broader history of organic chemistry. justdial.com Its synthesis and study emerged from advancements in the understanding of esters, which accelerated in the late 19th and early 20th centuries. justdial.com The history is also connected to the industrial production of its precursors, particularly benzyl alcohol, which was tied to the development of the coal tar and dye industries in the 1800s. perfumerflavorist.com
By the 1920s, researchers had recognized the unique aromatic qualities of this compound, leading to its adoption in the burgeoning perfume industry. justdial.com The demand for synthetic fragrances surged in the mid-20th century, which in turn spurred increased commercial production and academic interest in a variety of esters, including this compound. justdial.com Early production methods, such as reacting sodium butyrate with benzyl chloride or the acid-catalyzed esterification of benzyl alcohol, became established techniques. bdmaee.net
Contemporary research continues to build on this historical foundation. The focus has shifted towards optimizing production methods to be more sustainable and efficient, as seen in the development of enzymatic and phase-transfer catalysis routes. justdial.comresearchgate.netresearchgate.net Ongoing scientific inquiry also seeks to discover novel applications for this compound, ensuring its continued relevance in both industrial and academic settings. justdial.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONGZNXBKCOUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047510 | |
| Record name | Benzyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a heavy fruity-floral, plum-like odour | |
| Record name | Butanoic acid, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/747/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
238.00 to 240.00 °C. @ 760.00 mm Hg | |
| Record name | Phenylmethyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Benzyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/747/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.005-1.012 | |
| Record name | Benzyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/747/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-37-7 | |
| Record name | Benzyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl butyrate | |
| Source | DTP/NCI | |
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| Record name | Butanoic acid, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.823 | |
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| Record name | BENZYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84L0NDE31F | |
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| Record name | Phenylmethyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
21.00 °C. @ 760.00 mm Hg | |
| Record name | Phenylmethyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic and Biocatalytic Strategies for Benzyl Butyrate Production
Chemical Synthetic Pathways and Process Optimization
Traditional chemical synthesis of benzyl (B1604629) butyrate (B1204436) has evolved from conventional acid catalysis to more sophisticated methods that offer improved yields, selectivity, and environmental profiles.
Esterification Reactions via Conventional Catalysis
The direct esterification of benzyl alcohol with butyric acid is a common method for producing benzyl butyrate. This reversible reaction typically requires a catalyst to achieve high conversion rates. ajast.net Conventionally, strong mineral acids such as sulfuric acid have been used, but they are associated with issues like equipment corrosion, significant waste generation, and complex downstream processing. google.com
To overcome these drawbacks, alternative catalysts have been investigated. P-toluenesulfonic acid is one such catalyst, used in a process with cyclohexane (B81311) as a water-entraining agent. In one described method, a molar ratio of benzyl alcohol to butyric acid of 1:(1.2-1.7) is used, with p-toluenesulfonic acid at 3.0 wt% of the benzyl alcohol. google.com Another approach involves using Brønsted acidic ionic liquids, such as [HSO3-pmim]HSO4, which have shown high catalytic activity. ajast.netniscpr.res.in Optimization of reaction conditions using response surface methodology revealed that under optimal conditions, a this compound yield of 99.4% can be achieved. niscpr.res.in The ionic liquid catalyst also demonstrated good reusability, maintaining its activity for up to five cycles. niscpr.res.in
A study utilizing a heterogeneous polyvinylpolypyrrolidone-supported Brønsted acidic catalyst ([PVPP-BS]HSO4) for the esterification of butyric acid with benzyl alcohol reported a yield of 96.8%. researchgate.net The reaction without a catalyst showed a significantly lower yield of 37.5%, highlighting the necessity of a catalyst for efficient esterification. researchgate.net
| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Yield | Reference |
| p-Toluenesulfonic acid | Benzyl alcohol, Butyric acid | 1:(1.2-1.7) | Not specified | google.com |
| [HSO3-pmim]HSO4 (Ionic Liquid) | Benzyl alcohol, Butyric acid | Not specified | 99.4% | niscpr.res.in |
| [PVPP-BS]HSO4 | Benzyl alcohol, Butyric acid | 1.2:1 | 96.8% | researchgate.net |
| None | Benzyl alcohol, Butyric acid | Not specified | 37.5% | researchgate.net |
Phase Transfer Catalysis in this compound Synthesis
Phase transfer catalysis (PTC) offers an alternative synthetic route that can enhance reaction rates and selectivity by facilitating the transfer of reactants between immiscible phases. crdeepjournal.org For this compound synthesis, this typically involves the reaction of benzyl chloride with sodium butyrate in a solid-liquid or liquid-liquid system. google.comresearchgate.net
In one method, tertiary amines like triethylamine (B128534) or tri-n-butylamine are used as phase transfer catalysts in a toluene (B28343) solvent system. google.com This process utilizes a molar ratio of sodium butyrate to benzyl chloride between 1:1.2 and 1:1.5. google.com The key advantage of this anhydrous operation is the reduction of waste, particularly "three wastes" (waste gas, wastewater, and solid waste), and the elimination of corrosive strong acid catalysts. google.com Another study investigated the kinetics of the solid-liquid phase transfer catalyzed reaction between sodium butyrate and benzyl chloride using tetrabutylammonium (B224687) bromide (TBAB) as the catalyst in toluene. researchgate.net The study confirmed that no conversion occurs without the presence of a phase transfer catalyst. researchgate.net Graphene oxide immobilized quaternary ammonium (B1175870) salts have also been proposed as efficient phase transfer catalysts for the synthesis of benzyl esters from benzyl halides and carboxylates in water, achieving high conversion and selectivity. google.com
| Catalyst | Reactants | Solvent | Key Feature | Reference |
| Triethylamine or Tri-n-butylamine | Sodium butyrate, Benzyl chloride | Toluene | Waterless operation, "three wastes" reduction | google.com |
| Tetrabutylammonium bromide (TBAB) | Sodium butyrate, Benzyl chloride | Toluene | Kinetic study, no conversion without catalyst | researchgate.net |
| Graphene oxide immobilized quaternary ammonium salt | Benzyl halide, Carboxylate | Water | High efficiency, catalyst reusability | google.com |
Novel Chemical Synthesis Routes (e.g., one-pot methods)
One-pot synthesis strategies are gaining traction as they improve process efficiency by combining multiple reaction steps into a single operation, thereby reducing solvent usage, energy consumption, and purification efforts. nih.gov While specific one-pot syntheses dedicated exclusively to this compound are not extensively detailed in the provided context, the principles of these methods are applicable. Such methods often involve sequential reactions, like a nucleophilic addition followed by a reduction, performed in the same reactor. nih.gov For instance, a general one-pot synthesis of 3-substituted-isoindolin-1-ones involves an initial nucleophilic addition followed by the addition of a catalyst and a reducing agent to the same pot. nih.gov The application of ultrasound has also been shown to accelerate these one-pot processes. nih.gov The development of one-pot tandem reduction-olefination procedures from N-protected α-amino esters demonstrates a strategy to circumvent the instability of intermediate aldehydes, a concept that could be adapted for ester synthesis. beilstein-journals.org
Enzymatic Synthesis and Biocatalytic Engineering for this compound
Biocatalysis, particularly using lipases, presents a green alternative to chemical synthesis, offering high selectivity under mild reaction conditions and producing compounds often labeled as "natural." biointerfaceresearch.com
Lipase-Mediated Esterification in Solvent-Free Systems
The enzymatic synthesis of this compound via direct esterification of benzyl alcohol and butyric acid has been successfully demonstrated in solvent-free systems (SFS). researchgate.netubbcluj.ro These systems are advantageous as they increase substrate concentration and reduce reactor volume. mdpi.commdpi.com
Research has shown that the lipase-catalyzed synthesis of this compound can achieve high conversion rates. researchgate.netrsc.org In one study, using an immobilized lipase (B570770) B from Candida antarctica (CaL-B) entrapped in a sol-gel matrix, excellent conversions of over 90% for this compound were achieved in a solvent-free system where water was removed by vacuum. rsc.org Another study focusing on the synthesis of this compound in a solvent-free system reported a conversion of 80%. researchgate.netresearchgate.net However, the process can be challenging due to the inhibitory or deactivating effects of substrates like butyric acid on the lipase. researchgate.netacs.org Fed-batch strategies, where the acid is added in a controlled manner, have been employed to mitigate these effects and improve enzyme performance. researchgate.net The use of supercritical carbon dioxide (Sc-CO2) as a reaction medium has also been explored, showing a nearly four-fold higher conversion to this compound compared to conventional organic solvents and achieving a 99% conversion. colab.ws
| Biocatalyst | System | Conversion Rate | Key Findings | Reference |
| CaL-B in sol–gel matrix | Solvent-Free, Vacuum | >90% | Optimized by factorial design | rsc.org |
| Novozym 435 | Solvent-Free | 80% | Butyric acid acts as a deactivator | researchgate.net |
| Steapsin lipase | Supercritical CO2 | 99% | Four-fold higher conversion than organic solvents | colab.ws |
Biocatalyst Selection and Immobilization Techniques (e.g., Novozym 435, Candida antarctica lipases)
The choice of biocatalyst and its immobilization are critical for the successful industrial application of enzymatic ester synthesis. mdpi.com Lipase B from Candida antarctica (CalB) is one of the most widely used lipases in biotechnological processes. nih.gov
Novozym 435, which is CalB immobilized on a macroporous acrylic resin, is a frequently selected and highly effective commercial biocatalyst for this compound synthesis. researchgate.netubbcluj.roufsc.br Studies have shown that Novozym 435 achieves high conversion rates and can be reused for multiple reaction cycles, which is crucial for economic viability. researchgate.netresearchgate.net For example, in the synthesis of benzyl propionate (B1217596), a fed-batch approach allowed for the recycling of Novozym 435 over many cycles. researchgate.net In a direct comparison for this compound synthesis, Novozym 435 reached an 80% conversion, significantly outperforming another lipase, NS 88011 (46% conversion). researchgate.net
Immobilization techniques are key to enhancing enzyme stability (thermal and operational) and facilitating catalyst recovery. mdpi.commdpi.com Besides commercial preparations like Novozym 435, researchers have explored immobilizing CalB on various supports. Adsorption of CalB onto green coconut fiber, an agro-industrial residue, has been shown to increase thermal stability and demonstrate good operational stability in butyl butyrate synthesis, retaining 80% of its initial activity after six cycles. nih.gov The support material itself can influence catalytic activity; for instance, immobilizing CalB on polypropylene (B1209903) resulted in higher conversion for a surfactant synthesis compared to the commercial Novozym 435. mdpi.com
| Biocatalyst/Support | Substrates | System | Conversion/Reusability | Reference |
| Novozym 435 (Candida antarctica lipase B on acrylic resin) | Benzyl alcohol, Butyric acid | Solvent-Free | 80% conversion | researchgate.net |
| Novozym 435 | Benzyl alcohol, Propionic acid | Fed-batch | Good reusability over many cycles | researchgate.net |
| NS 88011 (Candida antarctica lipase B) | Benzyl alcohol, Butyric acid | Solvent-Free | 46% conversion | researchgate.net |
| CalB on green coconut fiber | Butyric acid, Butanol | Not specified | Retained 80% activity after 6 cycles | nih.gov |
Reaction Kinetics and Mechanistic Elucidation of Biocatalyzed Reactions
The enzymatic synthesis of this compound, typically from benzyl alcohol and butyric acid, is most commonly catalyzed by lipases. preprints.orgmdpi.com The elucidation of the reaction kinetics and mechanism is fundamental for optimizing reaction conditions and improving yield.
The catalytic mechanism for lipase-mediated esterification is generally understood to follow a two-step process involving an acyl-enzyme intermediate. acs.org This mechanism is characteristic of serine hydrolases, which feature a catalytic triad (B1167595) of amino acids—typically serine, histidine, and aspartic acid—at the active site. unipd.it The process unfolds as follows:
Acylation : The serine residue in the lipase's active site performs a nucleophilic attack on the carbonyl carbon of butyric acid. This step results in the formation of a covalent acyl-enzyme complex, releasing water. acs.orgunipd.it
Deacylation : Benzyl alcohol then acts as a nucleophile, attacking the acyl-enzyme intermediate. This step releases the final product, this compound, and regenerates the free enzyme, allowing it to begin a new catalytic cycle. acs.org
Kinetic studies of similar lipase-catalyzed esterifications, such as the synthesis of isoamyl butyrate from butyric acid, have shown that the reaction often follows a Ping-Pong Bi-Bi mechanism . nih.gov This model is characterized by the binding of the first substrate (the acid) and release of the first product (water), followed by the binding of the second substrate (the alcohol) and release of the second product (the ester). nih.govucp.pt
A significant challenge in the synthesis of this compound is substrate inhibition. Research indicates that butyric acid, in particular, can act as a competitive inhibitor and even a deactivator of the lipase. nih.govresearchgate.netacs.org High concentrations of this short-chain fatty acid can lower the pH in the microenvironment of the enzyme, potentially leading to inactivation. nih.gov Furthermore, butyric acid can bind unproductively to the acyl-enzyme complex, forming a dead-end intermediate that halts the catalytic cycle. nih.gov Kinetic models for these reactions must often be modified to account for this inhibition. A proposed rate equation that incorporates an inhibition constant (K_I) alongside the second-order reaction rate constants provides a more accurate description of the conversion profiles under various substrate concentrations. acs.org
The table below summarizes key kinetic models and mechanisms relevant to the biocatalytic synthesis of this compound.
| Kinetic Model / Mechanism | Description | Key Features | Relevant Compounds |
| Ping-Pong Bi-Bi | A two-substrate enzymatic reaction where one substrate binds and one product is released before the second substrate binds. | Involves formation of a stable enzyme intermediate (acyl-enzyme complex). Can exhibit substrate inhibition. | Butyric acid, Benzyl alcohol, Isoamyl alcohol |
| Serine Hydrolase Mechanism | Catalysis is mediated by a catalytic triad (e.g., Ser-His-Asp) at the active site. | Proceeds via a covalent acyl-enzyme intermediate. unipd.it | Butyric acid, Benzyl alcohol |
| Competitive Inhibition Model | A form of enzyme inhibition where the inhibitor binds to the active site, preventing substrate binding. | The inhibitor (e.g., butyric acid) competes with the substrate for the enzyme's active site. nih.gov | Butyric acid |
Reactor Design and Scale-Up Considerations for Bioproduction
Batch and Fed-Batch Reactors: Batch reactors are the simplest to operate, where all reactants are loaded at the beginning and the reaction proceeds to completion. researchgate.net However, for reactions like this compound synthesis where substrate inhibition is a major issue, a simple batch process can be inefficient. researchgate.netacs.org
A fed-batch strategy has proven highly effective in overcoming the deactivating effects of butyric acid. researchgate.net In this mode, the alcohol and enzyme are loaded initially, and the acid is fed in a controlled manner over time. This approach maintains a low concentration of the inhibitory acid, preserving the enzyme's activity and achieving high conversion rates. researchgate.net A study on this compound synthesis in a solvent-free system demonstrated that a fed-batch strategy not only improved the performance of the lipase Novozym 435 but also facilitated its reuse over multiple cycles. researchgate.net The successful scale-up of this fed-batch process underscored its viability for industrial production. researchgate.net
Continuous Flow Reactors: For large-scale, continuous production, packed-bed reactors (PBRs) offer significant advantages. In a PBR, the immobilized enzyme is packed into a column, and the substrate solution flows through it. semanticscholar.org This configuration allows for precise control over residence time and temperature, leading to high conversion and selectivity. semanticscholar.org PBRs have been successfully used for the synthesis of various esters and are a promising option for this compound. semanticscholar.org They can be operated for extended periods, as demonstrated in the production of 2-phenylethyl acetate (B1210297), where a PBR ran continuously for 72 hours without a significant drop in conversion. semanticscholar.org Other continuous designs include dynamic membrane-aeration reactors, which can prevent enzyme deactivation at gas-liquid interfaces by providing bubble-free aeration. beilstein-journals.org
The table below compares different reactor types for this compound bioproduction.
| Reactor Type | Operational Principle | Advantages | Disadvantages | Scale-Up Considerations |
| Stirred-Tank Batch Reactor | All reactants are mixed in a tank for the duration of the reaction. | Simple design and operation. | Potential for strong substrate inhibition by butyric acid, leading to lower yields and enzyme deactivation. researchgate.net | Straightforward but may not be optimal for this specific reaction due to inhibition. |
| Fed-Batch Reactor | Substrates (particularly the inhibitory one) are added incrementally during the reaction. | Overcomes substrate inhibition, improves enzyme stability and reusability, leads to higher conversions. researchgate.net | More complex operation and control systems required. | Proven to be a viable and effective strategy for scaling up this compound synthesis. researchgate.net |
| Packed-Bed Reactor (PBR) | Immobilized enzyme is packed in a column through which substrates flow continuously. | High productivity, excellent for continuous operation, easy product separation, good operational stability. semanticscholar.org | Potential for pressure drop, clogging, and mass transfer limitations. | Requires robust immobilized enzyme with good mechanical strength. A key technology for industrial continuous production. |
| Membrane Bioreactor | Uses a membrane to retain the enzyme within the reactor while allowing products to pass through. | Enables continuous operation with soluble enzymes and facilitates enzyme reuse. beilstein-journals.org | Membrane fouling can be a significant issue. | The development of fouling-resistant membranes is crucial for long-term operation. |
Overcoming Enzyme Deactivation Challenges in Biocatalysis
Lipase activity and stability are paramount for an efficient biocatalytic process. However, enzymes are susceptible to deactivation by various factors in the reaction environment, including substrates, products, solvents, and temperature. mdpi.comresearchgate.net
Substrate and Product Inhibition: As previously discussed, short-chain fatty acids like butyric acid are known to be potent inhibitors or deactivators of lipases. researchgate.netacs.org The strategy of using a fed-batch reactor to maintain a low acid concentration is a direct and effective countermeasure. researchgate.net Another product of the esterification reaction, water, can also cause enzyme inhibition or inactivation. The accumulation of water can shift the reaction equilibrium back towards hydrolysis and create an aqueous layer around the enzyme that hinders its function. nih.gov This can be mitigated by using molecular sieves to capture water as it is formed or by employing hydrophobic supports for immobilization, which repel the formation of a water layer. nih.gov
Immobilization: Enzyme immobilization is a cornerstone strategy for enhancing stability and enabling reuse. mdpi.com By attaching the enzyme to a solid support, its conformational rigidity can be increased, making it more resistant to deactivation by organic solvents or temperature changes. mdpi.comnih.gov For lipases, immobilization on hydrophobic supports can also lead to a significant increase in catalytic activity, a phenomenon known as interfacial activation. mdpi.com Various immobilization techniques exist, including:
Adsorption: Binding the enzyme to a support via non-covalent interactions. Hydrophobic supports are particularly effective for lipases. mdpi.com
Covalent Attachment: Forming strong, stable covalent bonds between the enzyme and the support. nih.gov
Encapsulation: Trapping the enzyme within a polymeric matrix, such as chitosan-polyphosphate beads, which has been shown to increase thermal resistance. mdpi.com
Cross-Linked Enzyme Aggregates (CLEAs): Creating support-free macroparticles of the enzyme by cross-linking, which can improve stability and volumetric activity. mdpi.com
Solvent and Interface Effects: The choice of solvent is critical, as some organic solvents can strip essential water from the enzyme or disrupt its structure. researchgate.net Water-miscible solvents tend to be more deactivating than water-immiscible ones. researchgate.net In solvent-free systems, which are often preferred for green chemistry, the high concentration of substrates and products can exacerbate deactivation. researchgate.net In systems requiring aeration, deactivation can occur at the gas-liquid interface. This can be avoided by using specialized reactors, such as membrane-aeration reactors that allow for bubble-free oxygen supply. beilstein-journals.org
The following table outlines key deactivation challenges and the corresponding strategies to overcome them.
| Deactivation Challenge | Cause | Mitigation Strategy |
| Substrate Inhibition | High concentration of butyric acid lowers local pH and causes competitive inhibition. nih.govresearchgate.net | Fed-batch operation to control acid concentration; enzyme immobilization. researchgate.net |
| Product Inhibition/Inactivation | Accumulation of water shifts equilibrium towards hydrolysis and can inactivate the enzyme. nih.gov | Use of molecular sieves; immobilization on hydrophobic supports. nih.gov |
| Solvent Deactivation | Organic solvents can strip essential water from the enzyme or denature it. researchgate.net | Rational solvent selection (hydrophobic > hydrophilic); immobilization; protein engineering. researchgate.netnih.gov |
| Thermal Deactivation | High temperatures can lead to enzyme unfolding and loss of activity. mdpi.com | Immobilization to increase thermal stability; use of enzymes from thermophilic organisms. mdpi.com |
| Interfacial Deactivation | Denaturation at gas-liquid interfaces during aeration. beilstein-journals.org | Use of bubble-free aeration systems like membrane reactors. beilstein-journals.org |
Sophisticated Analytical Methodologies for Benzyl Butyrate Characterization
Chromatographic Techniques for Purity, Identification, and Quantitative Analysis
Chromatography is a cornerstone for the analysis of benzyl (B1604629) butyrate (B1204436), enabling the separation of the target compound from starting materials, byproducts, and other impurities.
Gas Chromatography (GC) Applications in Purity Assessment and Reaction Monitoring
Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like benzyl butyrate. biomedres.us Its high resolving power makes it ideal for assessing the purity of the final product and for monitoring the progress of its synthesis. justdial.comgoogle.com
In a typical manufacturing process, such as the esterification of benzyl alcohol with butyric acid or the reaction of sodium butyrate with benzyl chloride, GC can be used to track the consumption of reactants and the formation of this compound over time. google.comgoogle.com This allows for the optimization of reaction conditions to maximize yield and minimize the formation of unwanted side products. For instance, a patent for the preparation of this compound specifies monitoring the benzyl chloride content by GC to determine the reaction's completion. google.com High-purity this compound, often defined as exceeding 99% purity, is demanded in pharmaceutical and food applications, and GC is the standard method to verify this quality standard. justdial.commerckmillipore.com
GC is frequently coupled with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification. GC-MS combines the separation power of GC with the identification capabilities of MS, providing both retention time and a mass spectrum for a given analyte. nih.goveuropa.eu This hyphenated technique is invaluable for identifying trace impurities and confirming the structure of the main component. ijpsonline.com The analysis of fragrance compounds often involves complex mixtures where GC/MS is essential for separating and identifying individual components, including this compound. gcms.czshimadzu.com
Table 1: Typical GC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | Wall-coated open tubular (WCOT) with chemically crosslinked methyl silicone stationary phase researchgate.net |
| Injection Mode | Splitless d-nb.info |
| Injector Temperature | 280 °C d-nb.info |
| Oven Program | Initial 60°C (1 min), ramp at 10°C/min to 300°C (hold 5 min) d-nb.info |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) for Related Compounds and Impurity Profiling
While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for non-volatile or thermally unstable impurities that may be present in a this compound sample. biomedres.us HPLC is a versatile separation technique that provides high sensitivity and resolution for a wide range of compounds. ijpsonline.com
In the context of this compound, HPLC can be employed for impurity profiling, which involves the identification and characterization of any unwanted substances. ijpsonline.com This is crucial in pharmaceutical and food-grade applications where even trace impurities can be a concern. biomedres.us Reversed-phase HPLC is a commonly used mode for the analysis of esters and related compounds. iaea.org The technique can separate this compound from more polar or less polar impurities that might not be easily resolved by GC. UV detection is often suitable for aromatic compounds like this compound. scielo.brresearchgate.net For impurities that lack a UV chromophore, an Evaporative Light-Scattering Detector (ELSD) can be utilized. gerli.com
The development of HPLC methods often involves optimizing the mobile phase composition (e.g., gradients of acetonitrile (B52724) and water) and selecting the appropriate stationary phase (e.g., C18) to achieve the desired separation. scielo.brresearchgate.netgerli.com
Table 2: Example HPLC Method for Ester Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) gerli.com |
| Mobile Phase | Gradient elution with acetonitrile and water researchgate.netgerli.com |
| Flow Rate | 1.0 mL/min researchgate.netgerli.com |
| Detection | UV at 205 nm or 242 nm scielo.brresearchgate.netgerli.com |
| Column Temperature | 40 °C scielo.brresearchgate.net |
Advanced Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods are indispensable for the unambiguous structural confirmation and molecular characterization of this compound.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. researchgate.net Both ¹H NMR and ¹³C NMR are routinely used to confirm the identity and structure of this compound. nih.govnih.govmuni.cz
In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. The aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.0-7.4 ppm. rsc.orgsciepub.com The methylene (B1212753) protons (CH₂) adjacent to the oxygen and the benzene (B151609) ring show a characteristic singlet around 5.1 ppm. rsc.orgsciepub.com The protons of the butyrate chain (CH₂, CH₂, CH₃) appear further upfield, with chemical shifts and splitting patterns that confirm the butyrate structure. sciepub.comresearchgate.net Quantitative NMR (qNMR) can also be used to determine the composition of mixtures containing this compound and other esters like benzyl acetate (B1210297) and benzyl propionate (B1217596). sciepub.comresearchgate.netresearchgate.netsciepub.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, further confirming its structure. nih.govnih.govspectrabase.com
Table 3: Representative ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | ~7.3 | Multiplet |
| Benzylic (CH₂) | ~5.1 | Singlet |
| α-CH₂ (butyrate) | ~2.3 | Triplet |
| β-CH₂ (butyrate) | ~1.6 | Sextet |
| γ-CH₃ (butyrate) | ~0.9 | Triplet |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Mass Spectrometry (MS) for Molecular Characterization
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. nih.govccsenet.orgresearchgate.net The molecular weight of this compound is 178.23 g/mol . chemicalbook.comnist.gov
When analyzed by GC-MS using Electron Ionization (EI), this compound will produce a molecular ion peak (M⁺) at m/z 178. nih.govchemicalbook.com The fragmentation pattern is characteristic of the molecule and provides confirmatory evidence of its structure. Common fragments include the tropylium (B1234903) ion at m/z 91, which is characteristic of benzyl-containing compounds, and a peak at m/z 108 corresponding to the benzyl alcohol radical cation. nih.govchemicalbook.com Other significant fragments arise from the butyrate moiety, such as a peak at m/z 71 (butyryl cation) and m/z 43 (propyl cation). nih.govchemicalbook.com This fragmentation is crucial for distinguishing this compound from its isomers. arizona.edulibretexts.org
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 108 | High | [C₇H₈O]⁺ (Benzyl alcohol radical cation) |
| 178 | Moderate | [C₁₁H₁₄O₂]⁺ (Molecular ion) |
| 71 | Moderate | [C₄H₇O]⁺ (Butyryl cation) |
| 43 | Moderate | [C₃H₇]⁺ (Propyl cation) |
Source: Data derived from public spectral databases. nih.govchemicalbook.com
Advanced Separation and Purification Strategies in Research Settings
In research and development, achieving exceptionally high purity of this compound or separating it from complex mixtures may require advanced strategies beyond standard distillation or recrystallization. justdial.com
One such technique is extractive fermentation, where the product is continuously removed from the reaction medium to avoid inhibition of the biocatalyst and to simplify downstream processing. osti.gov Another approach involves impurity tagging. For instance, in a continuous flow process for producing carbamates, residual benzyl alcohol, a common impurity, was challenging to remove. nih.gov A biocatalytic strategy was employed where an immobilized lipase (B570770) (CALB) converted the benzyl alcohol into this compound in the presence of vinyl butyrate. nih.gov This derivatization made the impurity easily separable via standard purification techniques like column chromatography. nih.gov
Liquid-liquid extraction protocols have also been developed for separating esters like this compound from aldehydes and reactive ketones. nih.gov These methods often utilize a reversible reaction, such as the formation of a bisulfite adduct with the aldehyde, to move the impurity into an aqueous phase, allowing the ester to be recovered from the organic phase. nih.gov Column chromatography on silica (B1680970) gel is a standard laboratory method for purifying crude reaction products to obtain high-purity this compound. rsc.org
Biological and Pharmacological Investigations of Benzyl Butyrate
Structure-Activity Relationships in Benzyl (B1604629) Butyrate (B1204436) Analogues
The biological activity of benzyl butyrate and its analogues is intrinsically linked to their chemical structure, specifically the ester linkage between benzyl alcohol and butyric acid. Structure-activity relationship (SAR) studies on related compounds reveal that modifications to either the alcohol or the acid moiety can significantly influence their pharmacological effects. This compound belongs to a group of fragrance ingredients known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), which are characterized by an aryl alkyl alcohol reacted with a simple carboxylic acid. researchgate.net
The primary metabolic pathway for these esters involves hydrolysis, which breaks the molecule into its constituent alcohol and carboxylic acid. inchem.org Therefore, the biological activity is often a composite of the parent ester and its metabolites. For instance, in the context of anticonvulsant activity, studies on N-benzylacetamide derivatives, which share the benzyl group, have been used to develop Quantitative Structure-Activity Relationship (QSAR) models. ufv.brtandfonline.com These models suggest that factors such as the molecule's mass and linearity can increase anticonvulsant activity. ufv.br
Furthermore, investigations into other classes of benzyl esters have provided insights into their SAR. In a study of the natural antiparasitic agent Pulchrol, a benzochromene with a benzyl alcohol functional group, various ester analogues were synthesized. nih.gov The results indicated that the esters of Pulchrol with different carboxylic acids were among the compounds with the highest potency and selectivity, highlighting the importance of the ester group in conferring bioactivity. nih.gov The nature of the substituents on the benzyl ring and the properties of the esterified acid are critical determinants of the molecule's interaction with biological targets. Research on complex this compound derivatives, such as those containing fluorophenyl and benzoylamino groups, suggests these modifications are explored in drug discovery to enhance efficacy, stability, or specificity. ontosight.ai
Biological Roles and Metabolic Pathways (e.g., as a Butyrate Derivative)
The metabolic fate of this compound in biological systems is well-defined. As a member of the benzyl ester family, it is readily hydrolyzed by carboxylesterase enzymes into its component parts: benzyl alcohol and butyric acid (butyrate). researchgate.netinchem.org The resulting benzyl alcohol is then oxidized to benzoic acid, which is subsequently conjugated with glycine (B1666218) and excreted. inchem.org
The most significant biological activities associated with this compound are derived from its butyrate metabolite. Butyrate is a short-chain fatty acid (SCFA) that plays a crucial role in gut health and cellular regulation. nih.gov It is a primary energy source for colonocytes, the cells lining the colon. nih.gov Beyond its metabolic function, butyrate is a potent cellular mediator with diverse biological roles. nih.govnih.gov
One of its most studied functions is the inhibition of histone deacetylases (HDACs). nih.govontosight.ai By inhibiting HDACs, butyrate can alter gene expression, leading to a wide range of cellular responses, including the regulation of cell differentiation, apoptosis (programmed cell death), and immune modulation. nih.govontosight.ai This mechanism is central to many of its health-promoting effects, such as controlling inflammation and enhancing the intestinal barrier. nih.govmdpi.com However, the effects of butyrate can differ between normal and cancerous cells, a phenomenon known as the "butyrate paradox," where it may inhibit the growth of cancer cells but support the health of normal ones. nih.gov
The table below summarizes the key biological roles attributed to butyrate, a primary metabolite of this compound.
| Biological Role | Description | Key Mechanism | Supporting References |
| Energy Source | Serves as the principal fuel for colonocytes. | β-oxidation in mitochondria | nih.gov |
| HDAC Inhibition | Inhibits histone deacetylase enzymes, leading to changes in gene expression. | Epigenetic modification | nih.govontosight.aimdpi.com |
| Anti-Inflammatory | Regulates the production of inflammatory cytokines and pathways like NF-κB. | HDAC inhibition, GPR109A activation | nih.govmdpi.com |
| Gut Barrier Integrity | Enhances the function of the intestinal epithelial barrier. | Regulation of tight junction proteins | mdpi.com |
| Cell Cycle Regulation | Induces growth arrest and apoptosis in various cell types, particularly cancer cells. | Gene expression changes (e.g., p21) | nih.govnih.gov |
| Immune Modulation | Influences the function and differentiation of immune cells. | Regulation of cytokines and immune cell signaling | nih.gov |
Functional Studies on Biological Systems (e.g., antiparasitic activity of related structures)
While this compound itself is primarily used in the flavor and fragrance industry, functional studies on structurally related benzyl esters and derivatives have revealed significant pharmacological potential, particularly as antiparasitic agents. researchgate.netnih.gov Research has demonstrated that the benzyl moiety can be a key pharmacophore in compounds designed to combat various parasites.
For example, a study focused on analogues of the natural product Pulchrol found that esterifying its benzyl alcohol group resulted in compounds with potent in vitro activity against Trypanosoma cruzi, Leishmania brasiliensis, and Leishmania amazoniensis. nih.gov This indicates that benzyl esters can be effective structures for developing new antiparasitic drugs. nih.gov
Similarly, other research has explored different classes of benzylated compounds. A series of N-benzylated phosphonate (B1237965) esters were synthesized as potential antimalarial agents and showed promising activity against Plasmodium falciparum and Trypanosoma brucei brucei. researchgate.net In another study, (bis)benzyltetrahydroisoquinoline (BBI) alkaloids were synthesized and evaluated, revealing that stereochemistry and substituents on the benzyl rings were crucial for their activity against Leishmania infantum and Trypanosoma cruzi. acs.org Molecular docking studies have also supported the antiparasitic potential of novel ester derivatives synthesized from benzimidazole (B57391) analogs and benzyl chloroformate. researchgate.net
The following table details findings from functional studies on various benzyl derivatives and related ester structures, highlighting their antiparasitic activities.
| Compound Class | Target Organism(s) | Key Findings | Supporting References |
| Pulchrol Esters | Trypanosoma cruzi, Leishmania amazoniensis, Leishmania brasiliensis | Esters of the natural product's benzyl alcohol functionality demonstrated high potency and selectivity. | nih.gov |
| N-Benzylated Phosphonate Esters | Plasmodium falciparum, Trypanosoma brucei brucei | Analogues showed encouraging antiparasitic activity with IC50 values in the low micromolar range. | researchgate.net |
| Benzimidazole-Ester Derivatives | Parasites (general) | Molecular docking studies revealed promising antiparasitic potential, with binding energies comparable to the reference drug Flubendazole. | researchgate.net |
| (Bis)benzyltetrahydroisoquinoline (BBI) Alkaloids | Leishmania infantum, Trypanosoma cruzi | The stereochemistry and substituents on the benzyl rings were critical for bioactivity against both extra- and intracellular forms of the parasites. | acs.org |
| Benzimidazole Diamidines | Plasmodium falciparum, Trypanosoma brucei | Benzimidazole derivatives with structural similarities to known antiparasitic agents showed potent activity. | nih.gov |
Computational Chemistry and Molecular Modeling of Benzyl Butyrate
Quantum Mechanical Studies of Electronic Structure and Conformation
Quantum mechanical (QM) methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and the relative energies of different spatial arrangements (conformations).
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like benzyl (B1604629) butyrate (B1204436).
DFT calculations are instrumental in determining the optimized geometry and conformational landscape of esters. For instance, in studies of the related ethyl butyrate, DFT functionals such as B3LYP and ωB97X-D have been benchmarked against experimental data to predict molecular structures with high accuracy. rsc.orgnih.gov These calculations help identify the most stable conformers by mapping the potential energy surface as a function of key dihedral angles. For benzyl butyrate, the critical rotations would be around the C-O and C-C bonds of the ester group and the benzyl moiety.
DFT is also employed to calculate various electronic properties that govern a molecule's reactivity and interactions. These properties include the distribution of atomic charges, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap, for example, is a key indicator of chemical reactivity and stability. researchgate.netresearcher.life Theoretical studies on similar aromatic esters use DFT to understand how substituents affect these electronic parameters. researchgate.net
Table 1: Predicted Electronic Properties of this compound using Computational Methods Note: This table contains representative data from general computational chemistry property predictors, as specific peer-reviewed DFT studies for all these properties on this compound are not readily available. The LogP value is a measure of lipophilicity.
| Property | Predicted Value | Method/Source |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Computational Prediction chemscene.com |
| Octanol/Water Partition Coefficient (LogP) | 2.5299 | Computational Prediction chemscene.com |
| Number of Hydrogen Bond Acceptors | 2 | Computational Prediction chemscene.com |
| Number of Hydrogen Bond Donors | 0 | Computational Prediction chemscene.com |
| Number of Rotatable Bonds | 4 | Computational Prediction chemscene.com |
Beyond DFT, other quantum mechanical methods are also applied to study molecular structures and energies.
Ab Initio methods, which translates to "from the beginning," solve the Schrödinger equation with minimal reliance on experimental parameters. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) offer higher accuracy than many DFT functionals but at a significantly greater computational expense. rsc.org In a benchmark study on ethyl butyrate, MP2, in combination with various basis sets, was used to optimize starting geometries and predict rotational constants, demonstrating its reliability for structural predictions of small to medium-sized organic molecules. rsc.orgnih.gov Similar high-level calculations for this compound would provide a definitive picture of its gas-phase conformational preferences. researchgate.net
Semi-Empirical Methods , such as AM1 (Austin Model 1) and PM3 (Parameterized Model 3), are much faster than DFT or ab initio methods because they simplify calculations by incorporating parameters derived from experimental data. ptfarm.plststephens.net.inacs.org These methods are particularly useful for initial conformational searches on larger molecules or for systems where high accuracy is not the primary goal. ptfarm.plmdpi.com For example, a conformational search for a molecule can be performed using a semi-empirical method to quickly identify a set of low-energy structures, which can then be re-optimized using more accurate DFT or ab initio methods. scielo.br
Table 2: Comparison of Quantum Mechanical Methods for Molecular Modeling
| Method Type | Examples | Relative Computational Cost | General Accuracy | Typical Application |
| Ab Initio | HF, MP2, CCSD | Very High | High to Very High | High-accuracy benchmarks, small molecules. rsc.orgresearchgate.netscirp.org |
| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | Medium to High | Good to High | Geometries, electronic properties, reaction mechanisms. scirp.orgnih.gov |
| Semi-Empirical | AM1, PM3, CNDO | Low | Moderate | Initial conformational searches, very large systems. ptfarm.plststephens.net.inmdpi.com |
Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Analysis
While quantum mechanics excels at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of particles, providing insights into conformational dynamics and intermolecular interactions in different environments, such as in a solvent. uoa.grtandfonline.com
MD simulations are also crucial for understanding how molecules pack together in the condensed phase and for calculating macroscopic properties like density and viscosity from the underlying intermolecular interactions. researchgate.netutwente.nl The results from MD can complement experimental techniques like NMR to provide a complete picture of a molecule's behavior in a liquid state. nih.gov
Prediction of Spectroscopic Properties and Reaction Mechanisms
Computational methods are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, quantum chemical calculations can predict its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
Vibrational frequencies can be calculated using DFT and ab initio methods. scirp.org The computed frequencies are often scaled by an empirical factor to improve agreement with experimental FT-IR and Raman spectra, allowing for precise assignment of vibrational modes to specific molecular motions, such as C=O stretching or benzene (B151609) ring deformations. researchgate.net
NMR chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.netresearchgate.net By calculating the chemical shifts for different possible conformers, researchers can compare the results with experimental NMR data to determine the dominant conformations present in solution. scielo.br
Furthermore, computational chemistry is a powerful tool for elucidating reaction mechanisms. rsc.org For the synthesis of this compound, which can be formed via esterification of benzyl alcohol with butyric acid or by reaction of benzyl chloride with sodium butyrate, computational modeling can map out the entire reaction pathway. rsc.orggoogle.comgoogle.com This involves locating the transition state structures and calculating the activation energy barriers for each step. acs.org For example, DFT calculations can be used to study the mechanism of acid-catalyzed esterification, providing details on the protonation steps and the tetrahedral intermediate. researchgate.net Similarly, the Sₙ2 reaction between a butyrate anion and benzyl chloride can be modeled to understand its kinetics and stereochemistry. rsc.org
Environmental Fate and Ecotoxicological Studies of Benzyl Butyrate
Biodegradation Pathways and Microbial Degradation Kinetics
Direct and comprehensive studies detailing the specific microbial degradation pathways and kinetics of benzyl (B1604629) butyrate (B1204436) are not extensively available in peer-reviewed literature. However, a probable degradation pathway can be inferred from the known metabolism of its constituent parts and structurally similar esters. The primary step in the biodegradation of benzyl butyrate is expected to be the enzymatic hydrolysis of the ester bond. This reaction would be catalyzed by esterase enzymes, which are widespread in various microorganisms, breaking down the compound into benzyl alcohol and butyric acid.
Following hydrolysis, these two products would enter separate, well-established degradation pathways:
Benzyl alcohol is typically metabolized to benzaldehyde (B42025) and then to benzoic acid. Benzoic acid is a key intermediate that can be further degraded through various aerobic and anaerobic pathways, often leading to catechol, which then undergoes ring cleavage before entering the central carbon metabolism of the microorganism.
Butyric acid , a short-chain fatty acid, is readily metabolized by many bacteria and fungi through the β-oxidation pathway to form acetyl-CoA, which can then be utilized in the citric acid cycle for energy production.
While specific kinetic data for this compound is scarce, studies on related compounds offer some insights. For instance, the biodegradation of benzyl benzoate (B1203000) by Pseudomonas desmolyticum has been shown to yield benzaldehyde and benzoic acid, supporting the proposed initial steps of degradation. researchgate.net Similarly, research on the degradation of butyl benzyl phthalate (B1215562) (BBP) by Pseudomonas fluorescens also identified benzoic acid as a metabolite, indicating the cleavage of the benzyl ester linkage. The degradation of such esters often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. However, without specific studies on this compound, its precise degradation rate and half-life in various environmental compartments remain to be determined.
Aquatic Ecotoxicity Assessments (e.g., Daphnia magna studies)
The assessment of aquatic ecotoxicity is crucial for understanding the potential environmental risk of chemical compounds. Daphnia magna, a small freshwater crustacean, is a standard model organism for such studies due to its sensitivity to a wide range of toxicants and its important role in aquatic food webs.
Specific experimental data on the ecotoxicity of this compound to Daphnia magna is limited. However, a safety data sheet for this compound reports a 48-hour median lethal concentration (LC50) of 10.178 mg/L for Daphnia magna. chemicalbook.com The LC50 value represents the concentration of a substance that is lethal to 50% of the test organisms within a specified timeframe. This value suggests that this compound has a moderate level of acute toxicity to this aquatic invertebrate.
Further research is needed to establish a more comprehensive ecotoxicological profile for this compound, including chronic toxicity studies that assess sublethal effects on reproduction and growth over a longer exposure period. Such studies would allow for the determination of a No-Observed-Effect-Concentration (NOEC), which is essential for a more complete environmental risk assessment.
Environmental Compartmentalization and Persistence Studies
The environmental compartmentalization and persistence of a chemical are determined by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (log Pow). For this compound, these properties suggest how it is likely to be distributed in the environment and how long it may persist.
This compound has a relatively low water solubility, reported to be around 136 mg/L at 25°C, and a log Pow of approximately 3.127. chemicalbook.comthegoodscentscompany.com The log Pow value indicates a moderate potential for bioaccumulation in aquatic organisms and a tendency to partition from water into organic matter in soil and sediment. Its vapor pressure is low, suggesting that it is not highly volatile.
Based on these properties, if released into the environment, this compound is expected to predominantly partition to soil and sediment. Its persistence in these compartments will depend on the rate of its biodegradation. While specific studies on the persistence of this compound in soil and water are lacking, its susceptibility to hydrolysis and subsequent microbial degradation of its components suggest that it is not expected to be highly persistent in the environment. The term "readily biodegradable" has been used to describe related compounds like benzyl acetate (B1210297), implying a low potential for long-term persistence. carlroth.com
Below is a table summarizing the relevant physical and chemical properties of this compound that influence its environmental fate.
| Property | Value | Implication for Environmental Fate |
|---|---|---|
| Molecular Formula | C11H14O2 | Basic chemical identity. |
| Molecular Weight | 178.23 g/mol | Influences physical properties like volatility and solubility. |
| Water Solubility | 136 mg/L at 25°C | Low solubility suggests partitioning out of the water column. |
| log Pow (Octanol-Water Partition Coefficient) | 3.127 | Indicates a moderate potential for bioaccumulation and adsorption to organic matter. |
| Boiling Point | 240°C | Low volatility under normal environmental conditions. |
Comparative Ecotoxicological Analysis with Related Esters
Comparing the ecotoxicity of this compound with structurally similar esters can provide a broader context for its potential environmental impact, especially given the limited direct data available for this compound. Benzyl acetate and benzyl propionate (B1217596) are close structural analogs, differing only in the length of the carboxylic acid chain.
Benzyl Acetate (C9H10O2): This ester is structurally very similar to this compound, with a shorter acetate group. A Safety Data Sheet for benzyl acetate indicates that it is considered toxic to aquatic life with long-lasting effects and is readily biodegradable. carlroth.com
Benzyl Propionate (C10H12O2): Intermediate in chain length between benzyl acetate and this compound, its ecotoxicological profile is also expected to be similar. A review of fragrance materials indicates that data on its acute toxicity is available, though specific values for Daphnia magna are not readily cited in the provided search results. uclpress.co.uk
Benzyl Benzoate (C14H12O2): This ester has an aromatic carboxylic acid component. It is reported to be moderately toxic to fish. herts.ac.uk One study found a 48-hour EC50 for Daphnia magna of 2.44 ppm (mg/L), indicating a higher toxicity than that reported for this compound. epa.gov
The general trend observed for some classes of esters, such as phthalates, is that toxicity to aquatic organisms can increase with decreasing water solubility up to a certain alkyl chain length. epa.gov However, for the benzyl esters mentioned, a clear trend is not immediately apparent from the limited available data.
The following table provides a comparative overview of the available acute toxicity data for this compound and a related ester in Daphnia magna.
| Compound | CAS Number | Organism | Exposure Duration | Toxicity Endpoint (LC50/EC50) |
|---|---|---|---|---|
| This compound | 103-37-7 | Daphnia magna | 48 hours | 10.178 mg/L chemicalbook.com |
| Benzyl benzoate | 120-51-4 | Daphnia magna | 48 hours | 2.44 mg/L epa.gov |
This comparative analysis highlights that while this compound exhibits moderate aquatic toxicity, other related esters can have varying degrees of toxicity. The differences in toxicity can be attributed to subtle changes in chemical structure that affect the compound's bioavailability and mode of action.
Academic Research in Flavor and Fragrance Science: Beyond Application
Olfactory Perception and Psychophysical Studies of Benzyl (B1604629) Butyrate (B1204436) Aroma
The olfactory perception of benzyl butyrate is characterized by a complex profile that is predominantly fruity and floral. bdmaee.netindiamart.com Psychophysical studies and organoleptic evaluations describe its aroma with a range of descriptors, highlighting its versatility. The scent is generally perceived as sweet and fruity, with specific notes of plum, apricot, pear, and pineapple. perfumersworld.comelchemy.comflavscents.com It also possesses a distinct floral character, often likened to jasmine, with some evaluations noting fresh, waxy, and tropical undertones. bdmaee.netflavscents.com
The perceived intensity of this compound is considered medium, and it has a notable longevity, or substantivity, on a smelling strip, lasting for approximately 20 to 64 hours depending on the concentration. perfumersworld.comflavscents.com The odor profile can shift with concentration; for instance, at a 1% dilution, it is described as fruity, sweet, fresh, waxy, tropical, pineapple, and apple, while at 100%, it is characterized as fresh, fruity, jasmine, apricot, and loganberry. flavscents.com
The study of how odorants like this compound are perceived is a core focus of olfactory psychophysics. This field investigates the relationship between the chemical stimulus and the resulting sensory perception. oup.com A key phenomenon is olfactory adaptation, where prolonged exposure to an odorant leads to a temporary decrease in sensitivity to that specific scent. oup.com This process ensures the olfactory system remains responsive to new stimuli in the environment. oup.com Although direct, extensive psychophysical studies on this compound are not widely published, principles derived from studies on structurally related esters, such as benzyl acetate (B1210297), are applicable. oup.com These studies show that adaptation can be long-lasting and is specific to the stimulus, affecting both odor thresholds and the perceived intensity of suprathreshold concentrations. oup.comescholarship.org
Table 1: Olfactory Descriptors for this compound
| Descriptor Category | Specific Notes | Source Index |
|---|---|---|
| Fruity | Plum, Apricot, Pear, Pineapple, Apple, Loganberry, Mango, Strawberry, Tropical Fruit | perfumersworld.com, elchemy.com, bdmaee.net, flavscents.com, google.com |
| Floral | Jasmine, Muguet (Lily of the Valley), Rose, Ylang-Ylang, Acacia, Geranium | perfumersworld.com, bdmaee.net, indiamart.com |
| Sweet | Sweet, Aromatic | perfumersworld.com, flavscents.com |
| Other | Fresh, Waxy, Buttery, Cheesy | perfumersworld.com, flavscents.com |
Flavor Chemistry: Contribution to Complex Food and Beverage Matrices
In flavor chemistry, this compound is a significant contributor to the sensory profiles of various food and beverage products. chemimpex.comulprospector.com It is recognized as a flavoring agent by regulatory bodies and is used to impart or enhance fruity and sweet characteristics. chemimpex.comnih.gov Its natural occurrence in fruits like papaya and in products such as black tea and vanilla provides a basis for its application in flavor creation. bdmaee.netflavscents.com
This compound is particularly effective in building complex fruit flavor profiles. It is a key component in flavor formulations for apricot, plum, peach, pear, pineapple, strawberry, and mango. bdmaee.netperfumersworld.comgoogle.com Beyond fruit flavors, it is also utilized to create the characteristic notes of cheese and cream. bdmaee.netgoogle.com Its application extends across a wide range of consumer products, including candies, baked goods, chewing gum, and cold drinks. bdmaee.netelchemy.com Research has also identified this compound as one of the numerous ester compounds present in the aroma profile of certain types of fruity beers. uliege.be The concentration of use is carefully managed according to production needs and varies significantly depending on the food matrix. bdmaee.net
Table 2: Applications of this compound in Food and Beverage Products
| Product Category | Specific Application/Flavor Profile | Typical Usage Level (mg/kg) | Source Index |
|---|---|---|---|
| Confectionery | Chewing Gum | 310 | bdmaee.net |
| Candy | 7.7 | bdmaee.net | |
| Baked Goods | General Bakery Products | 9.9 | bdmaee.net |
| Beverages | Cold Drinks / General Beverages | 6.9 | elchemy.com, bdmaee.net |
| Dairy Flavors | Cheese, Cream | Formulated as needed | bdmaee.net, google.com |
| Fruit Flavors | Apricot, Plum, Coconut, Peach, Banana, Pineapple, Strawberry | Formulated as needed | bdmaee.net, google.com |
Fragrance Chemistry: Role in Scent Profiles and Compositional Analysis
This compound is a foundational ingredient in fragrance chemistry, valued for its ability to impart a rich, fruity-floral character to scent compositions. elchemy.comchemimpex.com It functions effectively as a modifier, blending seamlessly with and enhancing a variety of floral notes. perfumersworld.com Perfumers utilize it extensively in floral accords such as jasmine, tuberose, ylang-ylang, rose, lily, and geranium to add a natural, sweet, and fruity dimension. bdmaee.netperfumersworld.com
Table 3: Role of this compound in Fragrance Compositions
| Fragrance Type | Role of this compound | Associated Scent Notes | Source Index |
|---|---|---|---|
| Floral | Modifier, adds fruity sweetness | Jasmine, Tuberose, Ylang-Ylang, Rose, Lily, Muguet, Geranium | perfumersworld.com, bdmaee.net |
| Fruity | Core component | Apricot, Plum, Apple, Melon, Berry Accords | perfumersworld.com, hekserij.nl |
| Green/Citrus | Blender/Enhancer | Green notes, Citrus notes | indiamart.com, hekserij.nl |
Stability and Degradation Kinetics in Aroma and Fragrance Formulations
The stability of this compound is a critical factor in its application in consumer products, as degradation can lead to a loss of the desired aroma and the formation of off-notes. As an ester, its primary degradation pathway in aqueous or alcoholic formulations is hydrolysis. This reaction, catalyzed by acid or, more significantly, by hydroxide (B78521) ions (alkaline conditions), cleaves the ester bond to yield benzyl alcohol and butyric acid. nih.govijpsonline.com This can alter the scent profile, as benzyl alcohol has a faint floral scent and butyric acid has a potent, unpleasant odor.
Studies on similar benzyl esters, such as benzyl nicotinate, demonstrate that this degradation follows apparent first-order kinetics and is highly dependent on pH and temperature. nih.govijpsonline.com Stability is generally lowest under alkaline conditions. ijpsonline.com For fragrances used in products like soaps or detergents, which can be alkaline, this is a significant consideration. hekserij.nl To improve stability, formulators may use co-solvents like polyethylene (B3416737) glycol or glycerol, which can lower the rate of hydrolysis. ijpsonline.com
Another potential degradation route is photochemical decomposition, which can occur in products exposed to light. Research on benzyl formate, a related ester, shows that UV irradiation can cause bond cleavage and oxidation, leading to the formation of compounds like benzaldehyde (B42025) and benzyl alcohol. researchgate.net General stability guidelines recommend avoiding strong oxidizing agents when formulating with this compound. bdmaee.net While some sources describe it as stable in many applications, including soap, others note it can have slight stability or discoloration problems, indicating that performance is highly dependent on the specific formulation and environmental conditions. perfumersworld.comhekserij.nl
Table 4: Factors Influencing this compound Stability
| Factor | Effect on Stability | Degradation Products | Chemical Principle | Source Index |
|---|---|---|---|---|
| High pH (Alkaline) | Decreases stability | Benzyl Alcohol, Butyric Acid | Base-catalyzed hydrolysis | nih.gov, ijpsonline.com |
| High Temperature | Decreases stability (accelerates reaction) | Benzyl Alcohol, Butyric Acid | Arrhenius Law (increased reaction rate) | nih.gov, ijpsonline.com |
| UV Light Exposure | May decrease stability | Benzaldehyde, Benzyl Alcohol, etc. | Photochemical degradation | researchgate.net |
| Strong Oxidants | Decreases stability | Various oxidation products | Oxidation | bdmaee.net |
| Co-solvents (e.g., PEGs) | Increases stability | - | Reduced rate of hydrolysis | ijpsonline.com |
Chemo-Sensory Interactions and Modulatory Effects
The final perceived aroma of a product containing this compound is not solely determined by its own concentration but is significantly influenced by chemo-sensory interactions with other volatile molecules in the mixture. The perception of an odor mixture is rarely a simple summation of its components. mdpi.com Instead, complex perceptual phenomena such as blending (where a new, unified odor is perceived) or compromise (where the total intensity is less than the sum of the parts) occur. mdpi.combiorxiv.org
Beyond the nasal cavity, research has revealed that odorant receptors, the biological sensors for smell, are also expressed in non-olfactory tissues throughout the body, a phenomenon known as ectopic expression. nih.govgoogle.com These "ectopic receptors" can be found in the skin, gut, and other organs, where they respond to chemical stimuli, including flavor and fragrance compounds. nih.gov this compound is listed among the many odorant molecules that can act as ligands for these receptors. nih.gov While the specific physiological roles are still an active area of research, this suggests that the biological interactions of fragrance and flavor compounds like this compound may extend beyond simple aroma and taste perception, potentially modulating cellular processes in other parts of the body. google.com Furthermore, studies in insect models show evidence of lateral-inhibitory interactions between adjacent olfactory processing units (glomeruli) in the brain, where one odorant can suppress the neural response to another. nih.gov This principle of neural interaction is a fundamental aspect of sensory processing that contributes to the complex perception of odor mixtures.
Toxicological Research and Safety Assessment Methodologies for Benzyl Butyrate
Toxicokinetic and Metabolic Pathway Research
Benzyl (B1604629) butyrate (B1204436) is readily absorbed and metabolized in the body. tno.nl Like other benzyl derivatives, it is expected to undergo rapid hydrolysis, a process catalyzed by carboxylesterases found in various tissues, particularly the liver. inchem.orgoecd.org This hydrolysis breaks down benzyl butyrate into its constituent parts: benzyl alcohol and butyric acid. inchem.orgoecd.org
Following hydrolysis, benzyl alcohol is oxidized to benzoic acid. inchem.orgoecd.org Benzoic acid is then primarily conjugated with glycine (B1666218) to form hippuric acid, which is subsequently excreted in the urine. inchem.orgoecd.orgljmu.ac.uk A minor portion of benzyl alcohol may also be conjugated with sulfate, leading to the formation of a mercapturate conjugate that is also excreted. iarc.fr Butyric acid, a short-chain fatty acid, is readily metabolized through normal physiological pathways. ljmu.ac.uk
Studies have shown that the metabolic pathways for this compound are efficient at detoxifying and eliminating the compound from the body. oecd.org Research on the related compound, benzyl acetate (B1210297), has demonstrated that its metabolism and excretion are rapid, with the majority of the compound being eliminated within 24 hours. oecd.orgljmu.ac.uk
In Vitro and In Vivo Models for Safety Evaluation (e.g., skin irritation, sensitization, acute toxicity)
The safety of this compound has been evaluated using various in vitro and in vivo models to assess its potential for skin irritation, sensitization, and acute toxicity.
Acute Toxicity: Acute toxicity studies have been conducted to determine the effects of a single, high-dose exposure to this compound. The oral lethal dose (LD50) in rats has been reported to be 2330 mg/kg. sigmaaldrich.comaurochemicals.comelan-chemical.com The dermal LD50 in rabbits is greater than 5000 mg/kg, indicating low dermal toxicity. aurochemicals.comelan-chemical.com
Skin Irritation: Studies on this compound have generally shown it to be non-irritating to the skin. adv-bio.com
Skin Sensitization: this compound is not considered to be a skin sensitizer. adv-bio.com
Interactive Data Table: Acute Toxicity of this compound
| Test | Species | Route | LD50 |
| Acute Toxicity | Rat | Oral | 2330 mg/kg sigmaaldrich.comaurochemicals.comelan-chemical.com |
| Acute Toxicity | Rabbit | Dermal | >5000 mg/kg aurochemicals.comelan-chemical.com |
Genotoxicity and Mutagenicity Studies
The genotoxic and mutagenic potential of this compound and related compounds has been investigated through a battery of tests. Available data for this compound indicate that it is not mutagenic in bacterial systems or in vitro in mammalian cells, and it shows little to no genotoxicity in vivo. researchgate.net
Long-Term Exposure and Chronic Toxicity Research (comparison with related compounds)
The long-term effects of this compound exposure have been evaluated, often in conjunction with related benzyl derivatives like benzyl acetate. In a 2-year chronic toxicity study conducted on a suitable read-across analog, no significant toxicity was observed. researchgate.net
For benzyl acetate, long-term studies have been conducted to assess its carcinogenic potential. federalregister.gov Initial studies using gavage administration in corn oil suggested an increased incidence of certain tumors in rats and mice. federalregister.govresearchgate.net However, the use of corn oil as a vehicle has been shown to confound these results, as it can enhance the development of certain neoplasms. researchgate.netinchem.org Subsequent carcinogenicity studies with benzyl acetate administered in the feed did not show evidence of a carcinogenic effect. inchem.orgnih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that the results from dietary administration are more relevant for safety assessment and that benzyl acetate is not carcinogenic. inchem.org
Repeated dose toxicity studies on this compound have not shown significant toxicity. researchgate.net A 13-week study in rats and mice with the related compound benzyl acetate revealed some neurotoxic effects at very high doses, but these were above the established limit dose for concern. federalregister.govinchem.org
Regulatory Science and Grouping Approaches for Risk Assessment
The safety of this compound for its intended use as a flavoring agent is supported by regulatory bodies and expert panels. inchem.orgwho.int The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS). aerzteinitiative.atfemaflavor.org
A key approach in the risk assessment of this compound is the use of grouping. tno.nl this compound belongs to a group of structurally related substances, including other benzyl esters, benzyl alcohol, and benzoic acid. tno.nlresearchgate.net These compounds share common metabolic and detoxification pathways. inchem.orgoecd.org This allows for a "read-across" approach, where toxicological data from well-studied compounds like benzyl acetate can be used to support the safety of other members of the group, like this compound. researchgate.netresearchgate.net This approach is considered scientifically valid by regulatory bodies like the JECFA and is crucial for assessing the safety of a large number of flavoring substances without requiring extensive testing for each individual compound. tno.nlinchem.org The JECFA has evaluated benzyl derivatives as a group and concluded that there are no safety concerns at current levels of intake when used as flavoring agents. who.intnih.gov
Q & A
Q. What are the traditional synthetic routes for benzyl butyrate, and how do they compare in yield and scalability?
this compound is synthesized via esterification of benzyl alcohol and butyric acid, typically catalyzed by acid or enzymatic methods . Traditional protocols involve refluxing reactants with sulfuric acid as a catalyst, achieving moderate yields (60–80%) but requiring post-reaction neutralization and purification . Newer enzymatic approaches using lipases (e.g., Candida antarctica lipase B) offer higher selectivity and milder conditions, though scalability remains limited by enzyme cost and stability . Comparative studies should evaluate reaction kinetics, byproduct formation, and energy efficiency across methods.
Q. How can researchers confirm the purity and structural identity of this compound in synthesized samples?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for purity assessment, with retention indices and fragmentation patterns matched against reference libraries (e.g., NIST Chemistry WebBook) . Nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms structural integrity, particularly verifying ester carbonyl peaks at ~170 ppm (¹³C) and benzyl proton signals at ~5.1 ppm (¹H) . Purity thresholds (>98%) are critical for biological studies to avoid solvent interference .
Q. What physicochemical properties of this compound are essential for experimental design?
Key properties include:
- Boiling point : 238–241°C (requires high-temperature distillation) .
- Solubility : Insoluble in water but miscible with ethanol, diethyl ether, and DMSO .
- Stability : Hydrolyzes under acidic/alkaline conditions; store anhydrous at 4°C . These parameters dictate solvent selection, storage protocols, and reaction conditions .
Advanced Research Questions
Q. How does this compound modulate host defense peptide (HDP) expression compared to other short-chain fatty acid derivatives?
In porcine models, this compound upregulates HDPs (e.g., pBD2, pBD3) at 4 mM, but is 4-fold less efficient than sodium butyrate in stimulating PG1-5 expression . This discrepancy may stem from differential cellular uptake or histone deacetylase (HDAC) inhibition kinetics. Researchers should conduct dose-response assays (1–10 mM) with HDAC activity kits and RNA-seq to map gene regulatory networks .
Q. What challenges arise in microbial co-culture systems for this compound production, and how can they be mitigated?
Co-cultures of E. coli strains engineered for butanol and butyrate synthesis face metabolic imbalances, particularly NADH surplus in butyrate-producing strains lacking adhE2 . Solutions include:
- Aeration control : Two-stage fermentation (0.5 vvm → 0.1 vvm) optimizes oxygen-dependent NADH recycling, boosting yields to 7.2 g/L .
- Strain ratio optimization : A 1:4 inoculum ratio (butyrate:butanol strains) balances substrate availability . Metabolomic flux analysis is critical to identify bottlenecks .
Q. How can researchers resolve contradictions in published data on this compound’s biological activity?
Heterogeneity in studies (e.g., cell types, dosage regimes) necessitates meta-analysis using tools like Cochrane Review criteria . Metrics such as I² (proportion of variability due to heterogeneity) quantify data inconsistency . For example, if I² >50%, subgroup analyses by cell line (e.g., IPEC-J2 vs. RAW264.7) or exposure duration (acute vs. chronic) are recommended .
Q. What strategies improve the catalytic efficiency of lipases in this compound synthesis?
Immobilizing lipases on hydrophobic supports (e.g., octyl-Sepharose) enhances stability and reuse cycles. Candida rugosa lipase achieves 90% conversion in solvent-free systems at 45°C, but requires 24-hour reaction times . Directed evolution (e.g., error-prone PCR) can engineer variants with higher activity toward benzyl alcohol .
Methodological Guidance
- For biological assays : Pre-treat this compound with activated charcoal to remove trace solvents, and validate cytotoxicity via MTT assays before HDP studies .
- For microbial systems : Use CRISPR/Cas9 to knock out competing pathways (e.g., adhE2) and integrate yciAh for enhanced butyrate export .
- For data analysis : Apply PRISMA guidelines for systematic reviews and use RevMan software for meta-regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
